Tubulicid Red Label mechanism of action in dentin
Tubulicid Red Label mechanism of action in dentin
An In-Depth Technical Guide to the Mechanism of Action of Tubulicid Red Label in Dentin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tubulicid Red Label is a multi-functional dental solution employed as a cavity cleanser and antimicrobial agent during restorative procedures. Its mechanism of action is rooted in a synergistic combination of its active ingredients, which provide antimicrobial efficacy, smear layer removal, and fluoride treatment to the dentin surface. This guide provides a detailed examination of its composition, its chemical and biological interactions with dentin, and a summary of its performance based on available in-vitro and in-vivo data. Detailed experimental protocols and workflow visualizations are included to support further research and development.
Chemical Composition
Tubulicid Red Label is an aqueous solution containing a combination of antimicrobial, chelating, and surfactant agents, in addition to a therapeutic fluoride compound.
| Component | Concentration (% w/w) | Function | Reference |
| Sodium Fluoride (NaF) | 1.0% | Active ingredient for fluoride treatment and antimicrobial action | [1][2][3] |
| Benzalkonium Chloride (BAC) | Not specified (0.1% suggested by one study) | Cationic surfactant with antimicrobial (bactericidal) properties | [2][4] |
| Disodium Edetate Dihydrate (EDTA) | Not specified (0.2% suggested by one study) | Chelating agent for smear layer removal | [2][4] |
| Cocoamphodiacetate | Not specified | Amphoteric surfactant/conditioning agent | [1][2] |
| Phosphate Buffer Solution | Not specified | pH buffer system | [1][2] |
| Aqua destillata (Distilled Water) | Balance | Solvent/vehicle | [2] |
Core Mechanism of Action in Dentin
The efficacy of Tubulicid Red Label stems from a multi-pronged mechanism involving chemical modification of the dentin, removal of the smear layer, and broad-spectrum antimicrobial activity.
Chemical Interaction with Dentin Substrate
The primary chemical interaction is driven by its sodium fluoride and disodium EDTA components.
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Fluoride-Hydroxyapatite Reaction: Upon application, the 1.0% sodium fluoride dissociates, releasing fluoride ions (F⁻). These ions react with the hydroxyapatite [Ca₅(PO₄)₃(OH)] present in the dentin mineral structure. This reaction, known as fluoridation, converts hydroxyapatite into fluorapatite [Ca₅(PO₄)₃F], a mineral that is significantly more resistant to acid dissolution by cariogenic bacteria.[1] This enhances the tooth's resistance to primary and secondary caries.[1]
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Smear Layer Removal: The formulation is designed to remove the smear layer—a layer of debris from cavity preparation—without opening the dentinal tubules.[2][5][6] This action is primarily attributed to the chelating properties of Disodium EDTA, which binds to calcium ions in the smear layer, facilitating its dissolution and removal. This cleaning action improves the adaptation and retention of subsequent restorative materials.[5]
Figure 1: Logical diagram of the core mechanism of action of Tubulicid Red Label components on dentin.
Antimicrobial Activity
Tubulicid Red Label exhibits significant bactericidal properties against a range of oral pathogens, particularly gram-positive bacteria like Streptococcus mutans.[4] This activity is attributed to two key ingredients:
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Benzalkonium Chloride (BAC): A quaternary ammonium compound and cationic surfactant that disrupts bacterial cell membranes, leading to leakage of cytoplasmic contents and cell death.[4]
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Sodium Fluoride (NaF): Inhibits bacterial metabolism by interfering with key enzymes involved in glycolysis, thereby reducing acid production by cariogenic bacteria.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the performance of Tubulicid Red Label.
Antimicrobial Efficacy
A randomized clinical trial evaluated the reduction of S. mutans in carious primary teeth.
| Study Group | Mean Bacterial Count (CFU/mL) - Baseline | Mean Bacterial Count (CFU/mL) - Post-Treatment | Mean Reduction (CFU/mL) | Statistical Significance (p-value) | Reference |
| Tubulicid Red Label | 18,346.67 | 2,756.67 | 15,590.00 | <0.001 | [4] |
| 2% Chlorhexidine Gel (Control) | 17,440.00 | 2,193.33 | 15,246.67 | <0.001 | [4] |
Note: The intergroup comparison showed no statistically significant difference (p>0.05) between Tubulicid Red Label and Chlorhexidine post-treatment, indicating comparable efficacy against S. mutans.[4]
Effect on Restorative Material Adhesion
While specific shear bond strength data in MPa is not available in the provided search results, studies have evaluated the effect of Tubulicid Red Label on the sealing ability of bonding agents.
| Parameter | Bonding System | Finding | Reference |
| Microleakage / Sealing Ability | Clearfil SE Bond | Can be used without adversely affecting the sealing ability of the bonding system. Ora-5, another disinfectant, showed significantly higher microleakage. | [7] |
| Wetting Agent Properties | Not specified | Described as a "wetting agent" that provides a more hydrophilic environment, potentially leading to a deeper tag and thicker hybrid layer for dentin bonding agents. | [8] |
Cytotoxicity
Specific quantitative cytotoxicity data (e.g., cell viability percentages) for Tubulicid Red Label on human dental pulp stem cells (hDPSCs) were not found in the search results. Evaluation would require dedicated in-vitro testing.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the performance of Tubulicid Red Label.
Protocol for In-Vivo Antimicrobial Efficacy Assessment
This protocol is based on a randomized split-mouth clinical trial comparing Tubulicid Red Label to 2% Chlorhexidine gel.[4]
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Subject Recruitment: Select patients with bilateral carious primary molars requiring restoration, with caries involving the outer 1/3rd of the dentin.
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Sample Collection (Baseline): After caries excavation, collect a dentin sample using a sterile spoon excavator from the pulpal floor of the cavity. Transfer the sample to an Eppendorf tube containing a transport medium.
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Disinfection Protocol:
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Group 1 (Tubulicid Red): Apply Tubulicid Red Label to the cavity for 20 seconds using a cotton pellet, followed by gentle air-drying.
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Group 2 (Control): Apply 2% Chlorhexidine gel for 20 seconds, rinse with sterile water, and gently air-dry.
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Sample Collection (Post-Treatment): Collect a second dentin sample from the same area using a new sterile spoon excavator.
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Microbiological Analysis:
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Vortex the collected samples in the transport medium to suspend the bacteria.
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Perform serial dilutions of the suspension.
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Plate the dilutions onto a selective agar medium for S. mutans (e.g., Mutans Sanguis agar).
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Incubate the plates under appropriate conditions (e.g., 37°C for 48 hours).
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Count the number of Colony-Forming Units (CFU) to determine the bacterial load (CFU/mL).
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Statistical Analysis: Use appropriate statistical tests (e.g., Wilcoxon signed-rank test for intragroup comparison, Mann-Whitney U test for intergroup comparison) to analyze the data.
Figure 2: Experimental workflow for an in-vivo antimicrobial efficacy study.
Protocol for In-Vitro Microleakage Study
This protocol is adapted from a study evaluating the sealing ability of a dentin bonding system after disinfectant application.[7]
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Tooth Preparation: Use extracted, non-carious human molars. Prepare standardized Class V cavities (e.g., 4mm long, 2mm wide, 1.5mm deep) with the gingival margin below the cementoenamel junction.
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Grouping: Randomly divide the teeth into experimental groups (e.g., Control/No Disinfectant, Tubulicid Red, other disinfectants).
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Disinfection & Restoration:
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Apply the designated disinfectant to the cavity preparation according to the manufacturer's instructions. For Tubulicid Red, apply for 20 seconds and dry.
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Apply a dentin bonding system (e.g., Clearfil SE Bond) to all samples.
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Restore the cavities with a resin composite material and light-cure.
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Thermocycling: Subject the restored teeth to thermocycling (e.g., 500 cycles between 5°C and 55°C) to simulate thermal stresses in the oral cavity.
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Dye Penetration: Seal the apices of the teeth, coat the external surfaces with nail varnish (leaving a 1mm margin around the restoration), and immerse them in a dye solution (e.g., 2% methylene blue) for 24 hours.
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Sectioning and Evaluation: Section the teeth longitudinally through the center of the restoration. Evaluate the extent of dye penetration at the tooth-restoration interface using a stereomicroscope and a graded scoring system.
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Statistical Analysis: Analyze the microleakage scores using non-parametric tests (e.g., Kruskal-Wallis test).
Protocol for In-Vitro Cytotoxicity Assay (MTT Assay)
This is a generalized protocol for assessing the cytotoxicity of a dental material on Human Dental Pulp Stem Cells (hDPSCs).[9][10]
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Cell Culture: Culture hDPSCs in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics until a confluence of over 80% is reached in 96-well plates.
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Material Extract Preparation: Prepare extracts of Tubulicid Red Label by incubating the material in the cell culture medium for a specified time (e.g., 24 hours) according to ISO 10993-5 standards. Create serial dilutions of the extract.
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Cell Exposure: Remove the existing culture medium from the cells and replace it with the prepared material extracts of varying concentrations. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).
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Incubation: Incubate the cells with the extracts for predetermined time intervals (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO₂ incubator.
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MTT Assay:
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Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenase will reduce the yellow MTT to a purple formazan precipitate.[9]
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Remove the MTT solution and add a solvent (e.g., Dimethyl Sulfoxide - DMSO) to dissolve the formazan crystals.
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Data Acquisition: Measure the optical density (absorbance) of the solution in each well using a microplate reader at a wavelength of 570 nm.
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Calculation: Calculate the percentage of cell viability relative to the negative control group. Analyze data statistically to determine if there are significant differences between groups.
References
- 1. Buy Tubulicid Red Label | 161445-62-1 [smolecule.com]
- 2. Tubulicid Red - Cavity Preparation Topical Antimicrobial Agent, Bactericidal [ohi-s.com]
- 3. Tubulicid Introduction Kit: Red, Antibacterial Primer, Cavity Liner, Thinner & [ohi-s.com]
- 4. jcdr.net [jcdr.net]
- 5. pearsondental.com [pearsondental.com]
- 6. supplyclinic.com [supplyclinic.com]
- 7. The effect of cavity disinfectants on the sealing ability of dentin bonding system: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disinfection of dentinal tubules with two different formulations of calcium hydroxide as compared to 2% chlorhexidine: As intracanal medicaments against Enterococcus faecalis and Candida albicans: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcdr.net [jcdr.net]
- 10. Cytotoxic effects on human dental pulp stem Cells after exposure to adhesive bonding agents - PMC [pmc.ncbi.nlm.nih.gov]
